Asperlicin B is produced by the fermentation of the fungus Aspergillus alliaceus. This organism has been studied extensively for its ability to synthesize various bioactive compounds, including several analogs of asperlicin. The initial discovery of asperlicins was made in the late 1980s, with subsequent research focusing on optimizing production yields through various fermentation techniques and media formulations .
Asperlicin B is classified as a non-peptidic cholecystokinin antagonist. It belongs to a broader category of mycotoxins produced by fungi, which exhibit selective antagonistic activity against cholecystokinin receptors. This classification highlights its potential use in clinical settings for conditions related to cholecystokinin signaling.
The synthesis of asperlicin B involves complex biosynthetic pathways facilitated by nonribosomal peptide synthetases (NRPS). The enzyme responsible for the production of asperlicins is known as AspA, which operates through an iterative bimodular mechanism. The biosynthetic process typically starts with the condensation of specific amino acids, followed by cyclization and tailoring reactions that lead to the final product.
Research has shown that when Aspergillus alliaceus is cultured under optimized conditions, significant quantities of asperlicin B can be produced. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze and confirm the presence of asperlicins during synthesis. The production conditions often include varying substrates and environmental factors to enhance yield .
The molecular formula for asperlicin B is . Its structure features a complex arrangement that includes multiple rings and functional groups conducive to its biological activity. The detailed structural elucidation has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Asperlicin B undergoes various chemical reactions during its biosynthesis, primarily involving condensation and cyclization steps facilitated by enzymes within the NRPS pathway. These reactions are crucial for forming the unique cyclic structure characteristic of asperlicins.
The enzymatic activity can be monitored through assays that measure product formation over time. For example, studies have demonstrated that specific substrates lead to distinct product profiles when incubated with NRPS components .
The mechanism by which asperlicin B exerts its effects involves antagonism at the cholecystokinin receptor sites. By binding to these receptors, it inhibits the action of cholecystokinin, thereby modulating digestive processes and potentially alleviating symptoms associated with conditions like pancreatitis and gallbladder diseases.
Pharmacological studies indicate that asperlicin B possesses a high affinity for peripheral cholecystokinin receptors, making it a candidate for further drug development aimed at gastrointestinal disorders .
Relevant analyses often include spectroscopic methods to determine purity and structural integrity during synthesis .
Asperlicin B has potential applications in scientific research primarily related to gastrointestinal health. Its role as a cholecystokinin antagonist positions it as a valuable compound for studying digestive processes and developing therapeutic agents for related disorders. Additionally, ongoing research into its analogs aims to enhance potency and solubility for improved clinical efficacy .
The discovery of asperlicin derivatives originated with the isolation of the parent compound asperlicin in 1985 from the filamentous fungus Aspergillus alliaceus (ATCC 20656). Initial fermentation studies detected asperlicin at low yields (15–30 mg/L), but its significance as the first non-peptide cholecystokinin (CCK) antagonist from a microbial source spurred intensive research [3] [6]. Biochemical assays confirmed its potent and selective inhibition of CCK receptors, particularly the CCKA subtype, which regulates gastrointestinal functions and neurotransmitter release [1] [6]. This discovery provided a foundational scaffold for developing neuropharmacological agents targeting CCK-related disorders.
Subsequent analysis of A. alliaceus metabolites revealed structurally advanced derivatives, including asperlicin B, C, D, and E. Asperlicin B was identified as a minor analog exhibiting a 7-fold higher CCK antagonistic potency (IC₅₀ = 0.20 μM) compared to asperlicin (IC₅₀ = 1.4 μM) [1]. Strain improvement strategies—such as media optimization (glycerol substitution), mutagenesis, and amino acid supplementation—later increased asperlicin titers to >900 mg/L, facilitating the isolation and characterization of these derivatives [7].
Table 1: Key Milestones in Asperlicin Research
Year | Discovery/Advancement | Reference Strain | Significance |
---|---|---|---|
1985 | Isolation of asperlicin from A. alliaceus | ATCC 20656 | First non-peptide CCK antagonist |
1985–1988 | Identification of asperlicin B | Natural variant | 7× higher potency than asperlicin |
1989 | Fermentation optimization (yields >900 mg/L) | Engineered strain | Enabled large-scale purification |
2012 | Biosynthetic gene cluster characterization (AspA–AspC) | ATCC 20656 | Elucidated enzymatic basis for structural complexity |
Aspergillus alliaceus resides within the section Flavi of the genus Aspergillus, a taxon renowned for mycotoxin production (e.g., aflatoxins) and ecological adaptability [2] [5]. This species shares morphological and genetic traits with closely related taxa like A. flavus and A. parasiticus, including conidial architecture and growth preferences for high-osmotic-pressure substrates [5]. However, genomic analyses distinguish A. alliaceus through its specialized biosynthetic gene clusters (BGCs), such as the asp cluster responsible for asperlicin assembly [4].
The taxonomy of Aspergillus has undergone significant refinement, with modern classifications incorporating multi-locus phylogenetics (benA, CaM, RPB2 genes) and reproductive strategies. A. alliaceus is heterothallic (requiring opposite mating types for sexual reproduction), a trait linked to enhanced secondary metabolite diversity through genetic recombination [5]. Strain variability within the species—driven by vegetative compatibility groups (VCGs) and horizontal gene transfer—further influences asperlicin production profiles, explaining chemotypic differences across isolates [5] [8].
Asperlicin B belongs to two overlapping chemical classes: mycotoxins and benzodiazepine alkaloids. Its core structure comprises a tetracyclic quinazoline-benzodiazepinedione system, formed through nonribosomal peptide synthetase (NRPS)-mediated fusion of two anthranilate (Ant) units and one tryptophan (Trp) residue [1] [4]. Key structural features include:
Biosynthetically, asperlicin B arises from a specialized NRPS pathway:
Table 2: Structural and Biosynthetic Features of Asperlicin B and Congeners
Compound | Molecular Formula | Core Structure | Biosynthetic Step | Key Enzymes |
---|---|---|---|---|
Asperlicin B | Not specified | Tetracyclic benzodiazepinedione | Leucine incorporation | AspC (monomodular NRPS) |
Asperlicin C | C₂₃H₂₁N₅O₄ | Tetracyclic quinazoline-benzodiazepine | Macrocyclization of Ant-Ant-Trp | AspA (NRPS) |
Asperlicin E | C₂₃H₁₇N₅O₅ | Heptacyclic angular scaffold | Oxidative cyclization | AspB (oxygenase) |
Within mycotoxin taxonomy, asperlicin B diverges from carcinogenic polyketides (e.g., aflatoxins) by leveraging tryptophan-derived alkaloid biosynthesis. Its benzodiazepine core aligns with pharmacologically active synthetic analogs (e.g., devazepide) but distinguishes it via natural quinazoline integration [1] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7